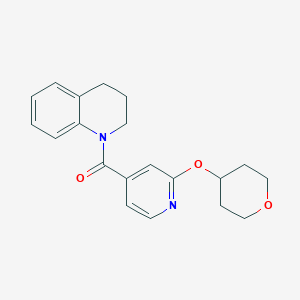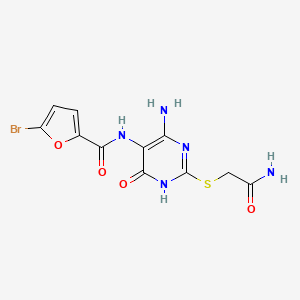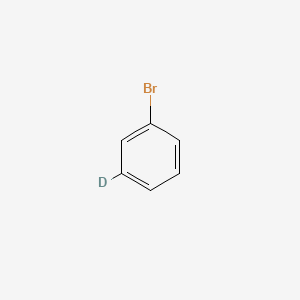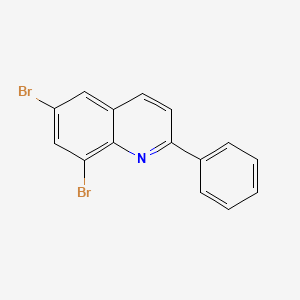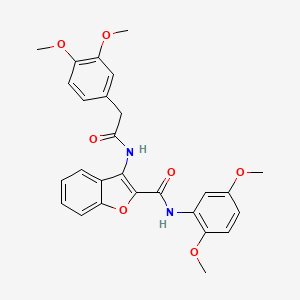
4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(2-bromophenyl)propanamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as BPP-9a and is a potent and selective inhibitor of the dopamine transporter.
Mécanisme D'action
BPP-9a acts by binding to the dopamine transporter and preventing the reuptake of dopamine from the synaptic cleft. This leads to an increase in the concentration of dopamine in the brain, which can have various effects on behavior and cognition. BPP-9a has been shown to be highly selective for the dopamine transporter and does not affect other monoamine transporters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPP-9a depend on the dose and duration of treatment. In general, BPP-9a has been shown to increase dopamine levels in the brain, which can lead to increased locomotor activity, enhanced cognitive function, and reduced anxiety-like behavior. BPP-9a has also been shown to be effective in reducing cocaine-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPP-9a in lab experiments is its high selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine transporter inhibition on behavior and cognition without affecting other monoamine transporters. However, one of the limitations of using BPP-9a is its relatively short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for the use of BPP-9a in scientific research. One area of interest is the role of dopamine transporters in psychiatric disorders such as depression and schizophrenia. BPP-9a could be used to investigate the effects of dopamine transporter inhibition on these disorders. Another area of interest is the development of more potent and selective dopamine transporter inhibitors for use in clinical settings. BPP-9a could serve as a starting point for the development of such compounds. Finally, BPP-9a could be used in combination with other drugs to investigate the effects of dopamine transporter inhibition on behavior and cognition.
Méthodes De Synthèse
The synthesis of BPP-9a involves several steps, including the protection of the amine group of piperidine with tert-butyl carbamate, bromination of the 2-phenylpropanoic acid, coupling of the brominated acid with the protected piperidine, and deprotection of the tert-butyl carbamate. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
BPP-9a has been extensively used in scientific research as a tool to study the role of dopamine transporters in the brain. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. BPP-9a has been used to investigate the effects of dopamine transporter inhibition on behavior, cognition, and addiction.
Propriétés
IUPAC Name |
4-[[3-(2-bromophenyl)propanoylamino]methyl]-N-tert-butylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BrN3O2/c1-20(2,3)23-19(26)24-12-10-15(11-13-24)14-22-18(25)9-8-16-6-4-5-7-17(16)21/h4-7,15H,8-14H2,1-3H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUAXDXEUJMJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

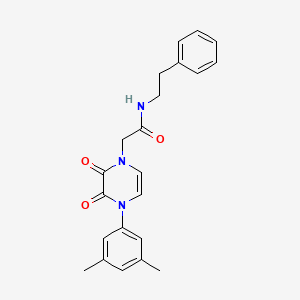

![N-[2-[4-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2909600.png)



![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)
![2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909607.png)
